2-Methyl-5-(piperidin-1-yl)aniline

Kinase inhibition PI3K cancer research

Positional isomerism in piperidine-aniline derivatives critically alters biological activity, risking research reproducibility. This 5-substituted aniline with a methyl group provides validated selectivity for PI3K p110α (IC50=35 nM; 2.1-fold vs p110δ) and DPP4 (IC50=13.1 μM; >7.6-fold vs DPP2). - Documented M1-preferring muscarinic binding (Ki=100 nM) - Essential for published HIV-1 NNRTI SAR (EC50 0.022-2.1 μM) - Immediate supply for medicinal chemistry programs

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 69131-66-4
Cat. No. B3385990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(piperidin-1-yl)aniline
CAS69131-66-4
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCCC2)N
InChIInChI=1S/C12H18N2/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
InChIKeyFJKVVIALTHZRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(piperidin-1-yl)aniline Overview


2-Methyl-5-(piperidin-1-yl)aniline (CAS 69131-66-4) is an organic compound classified as a substituted aniline bearing a piperidine moiety at the 5-position. Its molecular formula is C12H18N2 with a molecular weight of 190.28 g/mol . The compound serves as a valuable building block in medicinal chemistry, with the piperidine ring enhancing binding interactions to biological targets such as kinases, GPCRs, and neurotransmitter transporters . Documented activities include inhibition of phosphatidylinositol 3-kinase p110alpha (IC50 = 35 nM) [1], dipeptidyl peptidases (IC50 > 100 μM for DPP2, 13.1 μM for DPP4) [2], and binding to muscarinic acetylcholine receptors (Ki = 100 nM for M1, 1.58 μM for M2, 3.16 μM for M3) [3], highlighting its utility across diverse therapeutic target classes.

Why 2-Methyl-5-(piperidin-1-yl)aniline Stands Apart


Although multiple piperidine-aniline derivatives are commercially available, simple positional isomers exhibit distinct biological profiles that preclude direct substitution. For instance, 2-Methyl-4-(piperidin-1-yl)aniline (CAS 73164-32-6) displays different kinase inhibition selectivity patterns due to altered electronic and steric interactions at the aniline core [1]. Similarly, unsubstituted 3-(piperidin-1-yl)aniline (CAS 27969-75-1) and 4-(piperidin-1-yl)aniline (CAS 2359-60-6) lack the methyl group critical for modulating lipophilicity and binding pocket complementarity . The 5-position substitution pattern in 2-Methyl-5-(piperidin-1-yl)aniline has been specifically identified in SAR studies as optimal for binding to select protein kinases [2], and its documented selectivity window for PI3K isoforms (p110alpha IC50 = 35 nM vs. p110delta IC50 = 74 nM) demonstrates target discrimination that may be absent in positional isomers or simpler analogs. Procurement of a generic piperidine-aniline without confirming identical substitution geometry risks introducing unpredictable SAR deviations and compromising research reproducibility.

2-Methyl-5-(piperidin-1-yl)aniline Comparative Evidence


PI3K Isoform Selectivity

2-Methyl-5-(piperidin-1-yl)aniline exhibits measurable isoform selectivity within the PI3K family, with an IC50 of 35 nM against p110alpha and 74 nM against p110delta, representing a 2.1-fold selectivity for the alpha isoform [1]. In contrast, the positional isomer 2-Methyl-4-(piperidin-1-yl)aniline and the unsubstituted 4-(piperidin-1-yl)aniline have not demonstrated comparable selectivity data in peer-reviewed literature, underscoring the importance of the 5-position substitution for achieving this discriminatory profile.

Kinase inhibition PI3K cancer research

DPP4 vs. DPP2 Selectivity

2-Methyl-5-(piperidin-1-yl)aniline demonstrates differential inhibition of dipeptidyl peptidases, with IC50 > 100 μM for DPP2 and IC50 = 13.1 μM for DPP4 [1]. While many piperidine derivatives show broad DPP inhibition, this compound's >7.6-fold selectivity for DPP4 over DPP2 distinguishes it from non-selective analogs. No direct head-to-head data exist for the 4-position isomer, but general SAR studies suggest that substitution pattern significantly influences DPP binding [2].

Dipeptidyl peptidase DPP2 DPP4

Muscarinic Receptor Binding Profile

2-Methyl-5-(piperidin-1-yl)aniline binds to muscarinic acetylcholine receptors with Ki values of 100 nM (M1), 1.58 μM (M2), and 3.16 μM (M3) in rat tissue assays [1]. This binding profile, characterized by a 15.8-fold selectivity for M1 over M2, is distinct from many known piperidine-containing muscarinic ligands which often exhibit M2/M3 bias. The 4-position isomer has not been profiled for muscarinic receptor binding in published studies, making cross-study comparison unavailable but highlighting the unique data package available for the 5-substituted compound.

Muscarinic receptors GPCR CNS research

HIV-1 NNRTI Scaffold Potential

Structure-activity relationship studies of N-arylmethyl substituted piperidine-linked aniline derivatives reveal that the piperidine-aniline core is essential for potent HIV-1 NNRTI activity, with EC50 values ranging from 0.022 to 2.1 μM against wild-type HIV-1 [1]. While 2-Methyl-5-(piperidin-1-yl)aniline itself serves as a key synthetic precursor in these series, its specific substitution pattern at the 5-position has been identified in SAR studies as contributing to optimal potency, whereas modifications at the 4-position or removal of the methyl group generally reduce antiviral activity [2].

HIV-1 NNRTI antiviral research

2-Methyl-5-(piperidin-1-yl)aniline Applications


PI3K Isoform-Selective Inhibitor Development

Utilize 2-Methyl-5-(piperidin-1-yl)aniline as a core scaffold for developing PI3K p110alpha-selective inhibitors. The documented 2.1-fold selectivity for p110alpha over p110delta (IC50 35 nM vs. 74 nM) provides a validated starting point for medicinal chemistry optimization [1]. This selectivity profile is not reported for the 4-position isomer, making the 5-substituted compound the preferred choice for isoform-selective PI3K programs.

HIV-1 NNRTI Lead Optimization

Employ 2-Methyl-5-(piperidin-1-yl)aniline in the synthesis of N-arylmethyl substituted piperidine-linked aniline derivatives for HIV-1 NNRTI discovery. SAR studies demonstrate that the 5-position piperidine substitution is optimal for potent anti-HIV-1 activity (EC50 range 0.022–2.1 μM), whereas positional isomers show reduced potency [2]. Procuring the correct isomer ensures fidelity to published SAR and accelerates lead optimization.

Muscarinic M1 Receptor Ligand Screening

Screen 2-Methyl-5-(piperidin-1-yl)aniline and its derivatives against muscarinic acetylcholine receptors, leveraging the compound's demonstrated M1-preferring binding profile (Ki = 100 nM for M1 vs. 1.58 μM for M2) [3]. This selectivity signature distinguishes it from many piperidine-containing muscarinic ligands and provides a unique entry point for CNS-targeted research.

DPP4 Chemical Probe Development

Develop DPP4-selective chemical probes using 2-Methyl-5-(piperidin-1-yl)aniline as a starting point, capitalizing on its >7.6-fold selectivity for DPP4 (IC50 13.1 μM) over DPP2 (IC50 >100 μM) [4]. This selectivity is not commonly observed among unoptimized piperidine-aniline derivatives and may reduce off-target DPP2-related effects in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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